Cocarboxylase
Overview
Description
Cocarboxylase, also known as thiamine diphosphate or thiamine pyrophosphate, is the coenzyme form of vitamin B1. It is a crucial intermediate in several enzymatic complexes, including the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex. This compound plays a vital role in the oxidative decarboxylation of alpha-keto acids, which is essential for energy production in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cocarboxylase typically involves the phosphorylation of thiamine chloride. This process can be intensified using microwave irradiation, which significantly reduces the reaction time and energy consumption. The synthesis includes two stages: preparation of polyphosphoric acid (the phosphorylating agent) and phosphorylation of thiamine chloride .
Industrial Production Methods: In industrial settings, this compound is often produced by concentrating a water solution containing the compound, followed by precipitation using isopropanol. The product is then purified to achieve a high degree of purity .
Chemical Reactions Analysis
Types of Reactions: Cocarboxylase undergoes several types of reactions, primarily involving its role as a coenzyme in enzymatic processes. These include:
Oxidative Decarboxylation: In the pyruvate dehydrogenase complex, this compound facilitates the conversion of pyruvate to acetyl-CoA.
Transketolase Reactions: In the pentose phosphate pathway, this compound is involved in the transfer of two-carbon units.
Common Reagents and Conditions:
Reagents: Thiamine chloride, polyphosphoric acid, isopropanol.
Conditions: Microwave irradiation for synthesis, aqueous solutions for industrial production
Major Products Formed:
Acetyl-CoA: Formed during the oxidative decarboxylation of pyruvate.
Carbon Dioxide: A byproduct of the decarboxylation reactions.
Scientific Research Applications
Cocarboxylase has a wide range of applications in scientific research:
Chemistry: Used as a coenzyme in various biochemical reactions.
Biology: Essential for cellular metabolism and energy production.
Medicine: Investigated for its potential in treating conditions like diabetic coma, eclampsia, and neuritis.
Industry: Utilized in the production of multivitamin supplements and other pharmaceutical products.
Mechanism of Action
Cocarboxylase exerts its effects by acting as a coenzyme for several key enzymatic complexes. It facilitates the decarboxylation of alpha-keto acids, which is crucial for the production of acetyl-CoA and the generation of energy. The molecular targets include the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex. These pathways are essential for cellular respiration and energy metabolism .
Comparison with Similar Compounds
Thiamine Monophosphate: A precursor in the biosynthesis of cocarboxylase.
Thiamine Triphosphate: Another phosphorylated form of thiamine with distinct biological functions.
Uniqueness: this compound is unique due to its role as a coenzyme in critical metabolic pathways. Its ability to facilitate the decarboxylation of alpha-keto acids distinguishes it from other thiamine derivatives. This unique function is essential for energy production and cellular metabolism .
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVCLPJQTZXJLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O7P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046262 | |
Record name | Cocarboxylase chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [EFSA] White powder; [Alfa Aesar MSDS] | |
Record name | Cocarboxylase | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13065 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
154-87-0 | |
Record name | Thiamine pyrophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cocarboxylase [INN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cocarboxylase chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cocarboxylase | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COCARBOXYLASE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK8K8EVIU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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